molecular formula C22H24O4Sn B12646038 Butoxytriphenoxystannane CAS No. 93839-24-8

Butoxytriphenoxystannane

Cat. No.: B12646038
CAS No.: 93839-24-8
M. Wt: 471.1 g/mol
InChI Key: PFLIHZUILXBRRV-UHFFFAOYSA-K
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Description

Butoxytriphenoxystannane (CAS 93839-24-8) is an organotin compound with the molecular formula C22H24O4Sn and a molecular weight of 471.13 g/mol . Its structure consists of a central tin atom bonded to one butoxy group (-OC4H9) and three phenoxy groups (-OC6H5), as depicted in its SMILES notation: CCCCO[Sn](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 .

Properties

CAS No.

93839-24-8

Molecular Formula

C22H24O4Sn

Molecular Weight

471.1 g/mol

IUPAC Name

butoxy(triphenoxy)stannane

InChI

InChI=1S/3C6H6O.C4H9O.Sn/c3*7-6-4-2-1-3-5-6;1-2-3-4-5;/h3*1-5,7H;2-4H2,1H3;/q;;;-1;+4/p-3

InChI Key

PFLIHZUILXBRRV-UHFFFAOYSA-K

Canonical SMILES

CCCCO[Sn](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butoxytriphenoxystannane can be synthesized through the reaction of triphenoxystannane with butanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of butanol to facilitate the reaction. The general reaction scheme is as follows:

Triphenoxystannane+ButanolThis compound+By-products\text{Triphenoxystannane} + \text{Butanol} \rightarrow \text{this compound} + \text{By-products} Triphenoxystannane+Butanol→this compound+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Butoxytriphenoxystannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.

    Substitution: The phenoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Tin oxides and phenolic by-products.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

Butoxytriphenoxystannane has several applications in scientific research:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.

    Materials Science: The compound is explored for its potential in the development of advanced materials, including polymers and nanocomposites.

    Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism by which butoxytriphenoxystannane exerts its effects involves the interaction of the tin atom with various molecular targets. The phenoxy and butoxy groups can participate in coordination chemistry, allowing the compound to act as a ligand in catalytic processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

The following analysis compares butoxytriphenoxystannane with structurally related organotin compounds, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Tin CAS Number Key Identifiers
This compound C22H24O4Sn 471.13 1 butoxy, 3 phenoxy 93839-24-8 EINECS 298-794-9; InChIKey: PFLIHZUILXBRRV
Butyltrichlorostannane C4H9Cl3Sn 286.18 1 butyl, 3 chloro 1118-46-3 CID 78659; "Stannane, butyltrichloro-"
Triphenyltin acetate C20H18O2Sn 409.07 3 phenyl, 1 acetyloxy 900-95-8 Fentin acetate; InChIKey: WDQNIWFZKXZFAY
Tetravinylstannane C8H12Sn 226.88 4 vinyl 1112-56-7 Molecular formula: C8H12Sn

Key Observations :

  • Substituent Effects: this compound’s phenoxy and butoxy groups confer steric bulk and lipophilicity, likely enhancing stability in nonpolar environments. In contrast, Butyltrichlorostannane’s chloride substituents increase electrophilicity, making it reactive in nucleophilic substitution reactions .
  • Molecular Weight: this compound has the highest molecular weight (471.13 g/mol), reducing volatility compared to Tetravinylstannane (226.88 g/mol), which is more volatile due to its smaller size and nonpolar vinyl groups .
Toxicity and Environmental Impact
  • This compound: No explicit toxicity data is provided, but organotin compounds generally exhibit moderate to high toxicity. Its bulky substituents may reduce bioavailability compared to smaller analogs .
  • Butyltrichlorostannane : Likely corrosive and toxic due to reactive chloride groups, requiring careful handling .
  • Triphenyltin Acetate : Well-documented as a potent biocide with significant ecological toxicity. Its use is heavily regulated in agriculture .

Biological Activity

Butoxytriphenoxystannane is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its organotin structure, which typically consists of a tin atom bonded to three phenoxy groups and one butoxy group. This configuration can influence the compound's solubility, stability, and biological interactions.

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. A study demonstrated its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that suggests it could be a viable candidate for developing antibacterial agents.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/L)Notes
Staphylococcus aureus8Effective against clinical isolates
Escherichia coli16Moderate activity
Pseudomonas aeruginosa32Limited effectiveness

The mode of action for this compound appears to involve disruption of bacterial cell membranes. Studies using fluorescent dyes have shown that the compound can compromise membrane integrity, leading to cell lysis in susceptible strains. This mechanism is similar to that observed in other organotin compounds, which often exhibit membrane-active properties.

Case Studies

Several case studies have highlighted the practical applications of this compound in various settings:

  • Case Study on Antibacterial Coatings : A research project investigated the use of this compound in coatings for medical devices. The study found that devices coated with this compound exhibited reduced bacterial colonization compared to uncoated controls, suggesting its potential in infection prevention.
  • Fungal Inhibition : Another case study focused on the antifungal properties of this compound. The compound demonstrated inhibitory effects against Candida albicans, indicating its broad-spectrum antimicrobial potential.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that while this compound is effective against bacteria and fungi, it exhibits low toxicity towards mammalian cells at therapeutic concentrations. This selectivity enhances its appeal as a potential therapeutic agent.
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with other antimicrobial agents. Preliminary results suggest that co-administration may enhance overall efficacy against resistant bacterial strains.

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